HT-2157: A Technical Overview of a Selective Galanin-3 Receptor Antagonist
HT-2157: A Technical Overview of a Selective Galanin-3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
HT-2157, also known as SNAP-37889, is a selective, non-peptide antagonist of the galanin-3 (Gal3) receptor. It has been investigated for its potential therapeutic effects in a range of neurological and psychiatric conditions, including anxiety, depression, and alcohol dependence. This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to HT-2157. It also addresses the critical safety concerns that led to the termination of its clinical development.
Core Function and Mechanism of Action
HT-2157 functions as a competitive antagonist at the Gal3 receptor.[1] Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptor subtypes: Gal1, Gal2, and Gal3.[2] The Gal3 receptor is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]
By blocking the binding of endogenous galanin to the Gal3 receptor, HT-2157 prevents this downstream signaling cascade. This antagonism has been shown to modulate serotonergic neurotransmission, which is believed to underpin its observed anxiolytic and antidepressant-like effects in preclinical models.[2][5] Specifically, HT-2157 has been found to partially antagonize the galanin-induced reduction in hippocampal serotonin.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for HT-2157 from preclinical studies.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor | Binding Affinity (Ki) |
| Human Gal3 | 17.44 ± 0.01 nM[1] |
| Human Gal1 | > 10,000 nM[1] |
| Human Gal2 | > 10,000 nM[1] |
Table 2: Functional Antagonist Activity
| Assay | Parameter | Value |
| Adenylyl Cyclase Inhibition | pKb | 7.54[5] |
Table 3: In Vivo Efficacy in Animal Models
| Model | Species | Dose (mg/kg) | Effect |
| Social Interaction Test | Rat | 3, 10, 30 (p.o.) | Increased social interaction time[2] |
| Vogel Punished Drinking Test | Rat | 3, 10 (p.o.) | Increased punished drinking[2] |
| Forced Swim Test | Rat | 3, 10 (p.o.) | Decreased immobility time[6] |
| Operant Responding for Ethanol | Rat | 30 (i.p.) | Reduced responding for ethanol, sucrose, and saccharin[7] |
| Morphine Self-Administration | Mouse | 30 (i.p.) | Reduced morphine self-administration[8] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
A representative protocol for determining the binding affinity of HT-2157 for galanin receptors is as follows:
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Cell Culture and Membrane Preparation:
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HEK293 cells are transiently transfected with plasmids encoding human Gal1, Gal2, or Gal3 receptors.
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After 48 hours, cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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The homogenate is centrifuged at low speed to remove nuclei and debris.
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The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
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The membrane pellet is washed and resuspended in the binding buffer.
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Competitive Binding Assay:
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Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-galanin).
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Increasing concentrations of unlabeled HT-2157 are added to compete for binding with the radioligand.
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Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
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The incubation is carried out at room temperature for a defined period (e.g., 60 minutes).
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Detection and Data Analysis:
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The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
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The radioactivity retained on the filters is measured using a gamma counter.
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The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
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Functional Adenylyl Cyclase Assay
The following is a representative protocol to assess the functional antagonist activity of HT-2157 at the Gal3 receptor:
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Cell Culture:
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HEK293 cells stably expressing the human Gal3 receptor are used.
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cAMP Measurement:
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Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Cells are then treated with varying concentrations of HT-2157.
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Subsequently, cells are stimulated with a fixed concentration of galanin in the presence of forskolin (an adenylyl cyclase activator).
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The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
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Data Analysis:
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The ability of HT-2157 to reverse the galanin-mediated inhibition of forskolin-stimulated cAMP production is quantified.
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The data are used to calculate the pKb value, a measure of the antagonist's potency.
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Signaling Pathways and Experimental Workflows
Galanin-3 Receptor Signaling Pathway
Caption: Gal3 receptor signaling cascade and the inhibitory action of HT-2157.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining the binding affinity of HT-2157.
Termination of Clinical Development and Safety Concerns
Despite promising preclinical data, all human clinical trials for HT-2157 were terminated due to safety concerns.[9] Subsequent research has shed light on the potential reasons for this discontinuation. A significant finding is that HT-2157 (SNAP 37889) induces apoptosis in various cell types, including epithelial, microglial, and immune cells.[10][11] This cytotoxic effect was observed to be independent of Gal3 receptor expression, suggesting an off-target mechanism of toxicity.[10][11] These findings of non-galanin receptor-mediated toxicity, particularly on immune cells, likely contributed to the decision to halt the clinical development of HT-2157.[10][11]
References
- 1. HT-2157 [medbox.iiab.me]
- 2. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The galanin-3 receptor antagonist, SNAP 37889, suppresses alcohol drinking and morphine self-administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro toxicity of the galanin receptor 3 antagonist SNAP 37889 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
